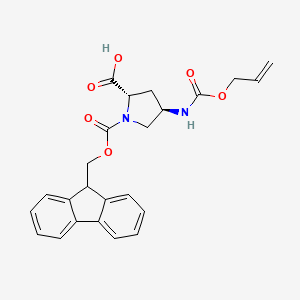

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) group attached to the proline backbone. These modifications make it a valuable intermediate in peptide synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline typically involves multiple steps, starting from L-proline. The key steps include:

Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is usually achieved by reacting L-proline with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of the Alloc Group: The protected proline is then reacted with allyl chloroformate to introduce the Alloc group. This step requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc and Alloc groups can be selectively removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Alloc deprotection requires palladium catalysts.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

Alloc Deprotection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.

Major Products Formed

The major products formed from these reactions include deprotected proline derivatives and substituted proline compounds, which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline has a wide range of applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Medicinal Chemistry: The compound is employed in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It serves as a linker in the conjugation of biomolecules, facilitating the study of protein-protein interactions and other biological processes.

Material Science: The compound is used in the design of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is primarily related to its role as a protecting group in peptide synthesis. The Fmoc and Alloc groups protect the amino and carboxyl groups of proline, respectively, preventing unwanted side reactions during peptide chain elongation. The selective deprotection of these groups allows for the stepwise assembly of peptides with high precision.

Comparison with Similar Compounds

Similar Compounds

(4R)-1-Fmoc-4-(tert-butoxycarbonylamino)-L-proline: Similar to the target compound but with a tert-butoxycarbonyl (Boc) group instead of an Alloc group.

(4R)-1-Fmoc-4-(methoxycarbonylamino)-L-proline: Contains a methoxycarbonyl group instead of an Alloc group.

Uniqueness

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is unique due to the presence of the Alloc group, which provides distinct reactivity and deprotection conditions compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective deprotection is required.

Biological Activity

(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protective group, which facilitates its incorporation into peptides through solid-phase peptide synthesis (SPPS). The biological activity of this compound is primarily associated with its role in peptide synthesis and its potential applications in drug development.

Understanding the physicochemical properties of this compound is essential for predicting its behavior in biological systems. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O6 |

| Molar Mass | 436.46 g/mol |

| Density | 1.37 ± 0.1 g/cm³ |

| Boiling Point | 654.5 ± 55.0 °C |

| pKa | 3.77 ± 0.40 |

These properties indicate that the compound is relatively stable under physiological conditions, making it suitable for various applications in peptide chemistry.

Peptide Synthesis

This compound serves as an important building block in the synthesis of peptides. Its Fmoc group allows for easy deprotection under mild conditions, enabling the formation of complex peptide structures. The incorporation of this amino acid can enhance the stability and bioactivity of peptides, making it a valuable tool in drug design.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the proline residue, such as the introduction of allyloxycarbonyl groups, can significantly affect the biological activity of peptides. Studies have shown that peptides containing this compound exhibit improved binding affinities to target receptors compared to their unmodified counterparts. This suggests that the compound may play a crucial role in optimizing peptide therapeutics.

Study 1: Antimicrobial Peptides

A study explored the incorporation of this compound into antimicrobial peptides. The results demonstrated that peptides synthesized with this amino acid exhibited enhanced antimicrobial activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antimicrobial agents.

Study 2: Cancer Therapeutics

Another investigation focused on the use of this compound in cancer therapeutics. Researchers synthesized a series of proline-rich peptides incorporating this compound and evaluated their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives showed significant cytotoxicity, suggesting potential applications in targeted cancer therapies.

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGCPQRUOSTFEF-VFNWGFHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.